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Compound of Interest

Compound Name: 6-Chloro-5-iodoindolin-2-one

Cat. No.: B3009921 Get Quote

An In-depth Technical Guide to 6-Chloro-5-iodoindolin-2-one: Structure, Analysis, and

Applications

Introduction: The Significance of a Halogenated
Heterocycle
6-Chloro-5-iodoindolin-2-one is a halogenated heterocyclic compound built upon the indolin-

2-one scaffold. While seemingly a simple molecule, its true value lies in its role as a versatile

building block in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged

structure, meaning it is frequently found in biologically active compounds, including numerous

approved drugs.[1][2][3] The specific placement of chloro and iodo substituents on the benzene

ring provides chemists with reactive handles for further chemical modification and imparts

specific electronic and steric properties that can be crucial for molecular recognition and

biological activity.

This guide, intended for researchers and drug development professionals, offers a

comprehensive overview of the chemical structure, detailed analytical characterization, and

scientific context of 6-Chloro-5-iodoindolin-2-one. The methodologies described herein are

grounded in established principles of analytical chemistry, providing a framework for robust

quality control and structural verification.

Core Molecular Profile
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A precise understanding of a compound's fundamental properties is the bedrock of any

scientific investigation. The key identifiers and physical characteristics of 6-Chloro-5-
iodoindolin-2-one are summarized below.

Property Value Source(s)

IUPAC Name 6-chloro-5-iodoindolin-2-one [4]

CAS Number 1507976-00-2 [4][5]

Molecular Formula C₈H₅ClINO [4][6]

Molecular Weight 293.49 g/mol [4][6]

Appearance Brown Powder [5]

Purity Typically ≥95-97% [4][5]

SMILES String
O=C1NC2=C(C=C(I)C(Cl)=C2)

C1
[4]

Chemical Structure and Elucidation
The arrangement of atoms and functional groups dictates the molecule's reactivity and its

interaction with biological systems. The structure of 6-Chloro-5-iodoindolin-2-one features a

bicyclic system comprising a benzene ring fused to a five-membered lactam (a cyclic amide)

ring.

Caption: 2D structure of 6-Chloro-5-iodoindolin-2-one.

Analytical Characterization Methodologies
A multi-technique approach is essential for the unambiguous confirmation of the structure and

purity of 6-Chloro-5-iodoindolin-2-one. The following sections detail the principles and

expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules in solution. It provides detailed information about the chemical environment of
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hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Causality: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-

d₆) is often preferred due to its ability to dissolve a wide range of organic compounds and

because the amide N-H proton is readily observable. The strong electron-withdrawing effects of

the carbonyl group, chlorine, and iodine atoms significantly influence the chemical shifts of

nearby protons and carbons, pushing them to higher ppm values (deshielding).

¹H NMR (Proton NMR) Analysis:

Amide Proton (N-H): A broad singlet is expected, typically in the range of 10-11 ppm, due to

the acidic nature of this proton.

Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring. The

proton at the C7 position will appear as a singlet, and the proton at the C4 position will also

be a singlet. Their exact chemical shifts will be influenced by the adjacent substituents.

Methylene Protons (C3-H₂): A singlet corresponding to two protons is expected for the CH₂

group at the C3 position, typically appearing around 3.5-4.0 ppm.

¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum provides confirmation of the carbon

skeleton.

Carbonyl Carbon (C=O): The amide carbonyl carbon (C2) is expected to be the most

downfield signal, typically >170 ppm.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 90-150

ppm). The carbons directly attached to the electronegative chlorine (C6) and iodine (C5) will

have their chemical shifts significantly affected. The one-bond chlorine-isotope effect can

sometimes be used to identify chlorinated carbons in high-resolution spectra.[7]

Methylene Carbon (CH₂): A signal for the C3 carbon is expected in the aliphatic region,

typically around 35-45 ppm.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 6-Chloro-5-iodoindolin-2-one, Electron Ionization (EI) is a common

technique.

Trustworthiness & Self-Validation: The presence of both chlorine and iodine provides a highly

characteristic isotopic pattern that serves as an internal validation of the compound's identity.

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z 293, corresponding

to the molecule with the most abundant isotopes (¹²C₈, ¹H₅, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

Isotopic Pattern: A key confirmatory feature is the presence of an M+2 peak at m/z 295, with

an intensity of approximately one-third of the M⁺ peak. This is the signature isotopic

signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1). Iodine is monoisotopic (¹²⁷I), so it

does not contribute to further isotopic complexity around the molecular ion. The overall

pattern is a definitive fingerprint for a molecule containing one chlorine and one iodine atom.

[8][9]

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical intermediates and

active ingredients. A reverse-phase method is typically employed.

Protocol Example (Self-Validating System): A robust HPLC method ensures that impurities are

separated from the main compound, validating its purity.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an

acid like formic acid for better peak shape). For example, starting with 30% acetonitrile and

ramping up to 90% over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV-Vis detector set at a wavelength where the chromophore absorbs strongly

(e.g., 254 nm).
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Outcome: The purity is determined by the area percentage of the main peak relative to the

total area of all peaks in the chromatogram. For a compound like this, a purity of >95% is

common.[10][11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹,

characteristic of the N-H bond in the amide.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is the hallmark of the

amide carbonyl group in the five-membered lactam ring.

C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (<1000 cm⁻¹) and

are less diagnostic but contribute to the unique overall spectrum.

Standard Analytical Workflow
The comprehensive characterization of a newly synthesized or procured batch of 6-Chloro-5-
iodoindolin-2-one follows a logical and systematic workflow to ensure its identity and purity

before its use in further applications.

Caption: Typical analytical workflow for quality control of 6-Chloro-5-iodoindolin-2-one.

Applications in Drug Discovery
The indolin-2-one core is a cornerstone in the design of kinase inhibitors.[1][2] Kinases are

enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of

diseases like cancer. Molecules based on the indolin-2-one scaffold have been successfully

developed as inhibitors of various receptor tyrosine kinases (RTKs).[2]

6-Chloro-5-iodoindolin-2-one serves as an advanced intermediate. The halogen atoms are

not merely passive substituents; they are functional handles for cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Heck couplings), allowing for the introduction of diverse chemical

moieties at the C5 and C6 positions. This modular approach enables the rapid synthesis of

large libraries of related compounds for structure-activity relationship (SAR) studies, a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://sielc.com/separation-of-6-chloro-5-2-chloroethyl-13-dihydro-2h-indol-2-one-on-newcrom-r1-hplc-column
https://www.researchgate.net/publication/7067908_Determination_of_5-chloro-7-iodo-8-quinolinol_clioquinol_in_plasma_and_tissues_of_hamsters_by_high-performance_liquid_chromatography_and_electrochemical_detection
https://www.benchchem.com/product/b3009921?utm_src=pdf-body
https://www.benchchem.com/product/b3009921?utm_src=pdf-body
https://www.benchchem.com/product/b3009921?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jm980123i
https://pubmed.ncbi.nlm.nih.gov/9651163/
https://pubmed.ncbi.nlm.nih.gov/9651163/
https://www.benchchem.com/product/b3009921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3009921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fundamental process in optimizing a drug candidate's potency and selectivity.[3] The presence

of both a chloro and an iodo group allows for selective or sequential reactions, further

enhancing its synthetic utility.

Conclusion
6-Chloro-5-iodoindolin-2-one is more than just a chemical compound; it is an enabling tool for

innovation in pharmaceutical research. Its robust and unambiguous analytical characterization

is not merely a procedural step but a prerequisite for ensuring the reliability and reproducibility

of scientific research. The combination of NMR for structural elucidation, mass spectrometry for

molecular weight and elemental confirmation, and HPLC for purity assessment provides a

comprehensive and self-validating system for quality control. As the quest for novel

therapeutics continues, the strategic use of well-characterized and versatile building blocks like

6-Chloro-5-iodoindolin-2-one will remain paramount to the success of drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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